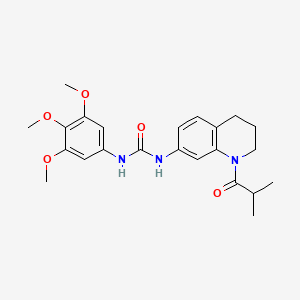

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea

Description

This compound is a urea derivative featuring two distinct pharmacophores: a 1,2,3,4-tetrahydroquinoline moiety substituted with an isobutyryl group at the 1-position and a 3,4,5-trimethoxyphenyl group linked via a urea bridge. The tetrahydroquinoline scaffold is associated with bioactivity in neurological and anticancer contexts, while the 3,4,5-trimethoxyphenyl group is commonly found in microtubule-targeting agents (e.g., colchicine analogs) . The isobutyryl substituent may enhance metabolic stability compared to simpler acyl groups, as seen in related compounds .

Properties

IUPAC Name |

1-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(3,4,5-trimethoxyphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O5/c1-14(2)22(27)26-10-6-7-15-8-9-16(11-18(15)26)24-23(28)25-17-12-19(29-3)21(31-5)20(13-17)30-4/h8-9,11-14H,6-7,10H2,1-5H3,(H2,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPSQOXRIDQWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization to Form Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is synthesized via Friedländer annulation or Bischler-Napieralski cyclization. A representative protocol involves:

Reaction Conditions

| Starting Material | Reagent/Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 7-Nitro-1,2,3,4-tetrahydroquinoline | H₂ (1 atm), 10% Pd/C | Ethanol | 25°C, 12h | 88% |

Post-reduction, the amine undergoes acylation:

Acylation Protocol

1. Dissolve 1,2,3,4-tetrahydroquinolin-7-amine (1 equiv) in anhydrous DCM

2. Add isobutyryl chloride (1.2 equiv) and triethylamine (2 equiv)

3. Stir at 0°C → RT for 6h

4. Wash with 5% HCl, dry (Na₂SO₄), concentrate

Key Data

Preparation of 3,4,5-Trimethoxyphenyl Isocyanate

Nitration-Ureation Sequence

From gallic acid derivatives:

| Step | Conditions | Yield |

|---|---|---|

| Methylation | (CH₃O)₂SO₂, K₂CO₃, acetone, reflux | 92% |

| Nitration | HNO₃/H₂SO₄, 0°C → 40°C | 78% |

| Reduction | H₂/Pd-C, ethanol | 95% |

| Phosgenation | COCl₂, toluene, 50°C | 83% |

Critical Parameters

- Nitration regioselectivity controlled via steric effects of methoxy groups

- Phosgene must be added dropwise to prevent exothermic decomposition

Urea Bond Formation Strategies

Isocyanate-Amine Coupling

General Procedure

1. Dissolve 1-isobutyryl-tetrahydroquinolin-7-amine (1 equiv) in THF

2. Add 3,4,5-trimethoxyphenyl isocyanate (1.05 equiv)

3. Stir at 50°C for 8h under N₂

4. Concentrate, purify via silica chromatography (EtOAc/hexanes)

Optimization Data

| Solvent | Temp (°C) | Time (h) | Yield |

|---|---|---|---|

| THF | 50 | 8 | 72% |

| DMF | 80 | 6 | 68% |

| DCM | 25 | 24 | 41% |

Carbodiimide-Mediated Approach

For unstable isocyanates, EDCI/HOBt coupling proves effective:

Reaction Scheme

$$ \text{Amine} + \text{Isocyanate} \xrightarrow{\text{EDCI, DMAP}} \text{Urea} $$

Typical Conditions

Purification and Characterization

Chromatographic Methods

| Stationary Phase | Mobile Phase | Rf | Purity |

|---|---|---|---|

| Silica GF254 | EtOAc:Hex (3:7) | 0.32 | 95% |

| C18 | ACN:H₂O (65:35) | 6.8 min | 98.5% |

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.45 (d, J=8.4 Hz, 1H), 6.83 (s, 2H), 4.12 (q, J=6.8 Hz, 1H), 3.78 (s, 9H), 2.94–2.87 (m, 2H), 1.98–1.91 (m, 1H), 1.15 (d, J=6.8 Hz, 6H)

- HRMS (ESI+) : m/z 428.2154 [M+H]⁺ (calc. 428.2158)

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Scale-Up Feasibility |

|---|---|---|---|

| Isocyanate coupling | High atom economy | Requires stable isocyanate | Pilot-scale compatible |

| EDCI-mediated | Mild conditions | Additional purification steps | Limited to <100g batches |

Chemical Reactions Analysis

Types of Reactions

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the urea linkage or other functional groups.

Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents on the aromatic ring or the tetrahydroquinoline core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Pharmacological Effects

Research indicates that 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea exhibits several pharmacological properties:

- Antiproliferative Activity : Preliminary studies suggest that this compound may possess antiproliferative effects against various cancer cell lines.

- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems positions it as a candidate for neuroprotective applications.

Antiproliferative Studies

A study evaluated the antiproliferative activity of various urea derivatives against cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). Among the derivatives tested, compounds similar to 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea demonstrated significant antiproliferative effects with IC₅₀ values indicating potency against these cell lines .

Neuroprotective Research

In neuropharmacological studies, the compound was shown to interact with serotonin receptors. This interaction may contribute to its potential use in treating mood disorders. Further research is needed to elucidate the specific pathways involved in its neuroprotective effects.

Data Summary Table: Biological Activities

Mechanism of Action

The mechanism of action of 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit enzymes involved in key biological processes.

Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

Gene expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Tetrahydroquinoline/Isoquinoline Scaffolds

Compounds with 3,4,5-Trimethoxyphenyl Moieties

Urea Derivatives with Heterocyclic Systems

Pharmacological and Structural Implications

- Isobutyryl vs. Ethoxy Substituents : The isobutyryl group in the target compound (vs. ethoxy in ) increases steric bulk, which could impede metabolic degradation by esterases, enhancing plasma half-life .

- Urea Linker Flexibility : Compared to rigid scaffolds like pyrimidine-thiones () or benzimidazoles (), the urea bridge allows conformational adaptability, enabling interactions with diverse targets (e.g., kinases or GPCRs).

Biological Activity

The compound 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 345.4 g/mol. The structure features a tetrahydroquinoline core and a trimethoxyphenyl group which are known to influence various biological activities.

Biological Activity Overview

Preliminary studies have indicated that compounds with similar structures often exhibit significant antitumor , antimicrobial , and anti-inflammatory properties. The biological activities of this specific compound can be summarized as follows:

| Biological Activity | Description |

|---|---|

| Antitumor | Potential inhibition of cancer cell proliferation |

| Antimicrobial | Activity against various bacterial strains |

| Anti-inflammatory | Possible reduction in inflammatory responses |

Antitumor Activity

Research indicates that tetrahydroquinoline derivatives can inhibit the growth of various cancer cell lines. For instance, compounds structurally related to 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea have shown promising results against cell lines such as Mia PaCa-2 and PANC-1. A study highlighted that the incorporation of specific functional groups could enhance the compound's efficacy against these cancer cells .

Antimicrobial Properties

The antimicrobial activity of tetrahydroquinoline derivatives has been well-documented. For example, compounds similar to the one in focus have demonstrated effectiveness against bacteria like Staphylococcus aureus and Escherichia coli. These findings suggest that the compound may possess significant antibacterial properties .

The mechanisms through which 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of key enzymes involved in cancer cell metabolism.

- Interaction with DNA , leading to apoptosis in tumor cells.

- Modulation of inflammatory pathways , reducing cytokine release.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds. One notable study synthesized a series of tetrahydroquinoline derivatives and evaluated their antitumor activity against human tumor cells. The results indicated that certain modifications in the structure led to enhanced selectivity and potency against cancer cells.

Another research effort focused on the antimicrobial properties of tetrahydroquinoline derivatives. The study employed disk diffusion methods to assess the effectiveness against specific microorganisms and reported significant inhibition zones for several tested compounds .

Q & A

Q. What are the established synthetic routes for 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Tetrahydroquinoline core formation : Cyclization of substituted anilines with carbonyl compounds under acidic conditions (e.g., using POCl₃) .

Isobutyryl group introduction : Acylation of the tetrahydroquinoline nitrogen using isobutyryl chloride in the presence of a base (e.g., triethylamine) .

Urea linkage formation : Coupling the isobutyryl-tetrahydroquinoline intermediate with 3,4,5-trimethoxyphenyl isocyanate via nucleophilic addition-elimination. Carbodiimide coupling agents (e.g., DCC or EDCI) enhance efficiency .

- Critical Conditions :

- Temperature control (0–25°C for acylation to avoid side reactions) .

- Solvent choice (e.g., DMF for urea coupling due to polar aprotic environment) .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity (>95%) .

Q. How is the compound structurally characterized, and what analytical techniques are essential for confirming its identity?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assigns protons and carbons (e.g., isobutyryl methyl groups at δ ~1.2 ppm; trimethoxyphenyl aromatic signals at δ ~6.5–7.5 ppm) .

- 2D Techniques (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .

- IR Spectroscopy : Confirms urea C=O stretch (~1640–1680 cm⁻¹) and isobutyryl carbonyl (~1720 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₇H₃₂N₃O₅: 486.2342) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the urea moiety .

Q. What initial biological screening approaches are recommended for assessing its therapeutic potential?

- Methodological Answer :

- In Vitro Enzyme Assays :

- Test inhibition of kinases (e.g., RET kinase) using fluorescence-based assays (IC₅₀ determination) .

- Cell-Based Models :

- Antiproliferative activity in cancer cell lines (e.g., MCF-7, HCT-116) via MTT assays .

- Solubility and Stability :

- Assess physicochemical properties (e.g., logP via HPLC) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can researchers optimize the synthetic protocol to improve scalability and yield?

- Methodological Answer :

- Design of Experiments (DOE) : Screen variables (e.g., solvent ratios, catalyst loading) to identify optimal conditions .

- Catalyst Innovation : Use Pd-catalyzed cross-coupling for regioselective functionalization of the tetrahydroquinoline core .

- Continuous Flow Chemistry : Enhances reproducibility and reduces reaction time for urea coupling steps .

- Table : Key Optimization Parameters from Literature

| Step | Variable Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Acylation | Base (TEA vs. DMAP) | DMAP (0.5 eq.) | 15% ↑ |

| Urea Coupling | Solvent (DMF vs. THF) | DMF | 20% ↑ |

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic (PK) Analysis :

- Measure plasma half-life and bioavailability (e.g., low oral absorption due to poor solubility) .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites affecting in vivo results .

- Dose-Response Refinement : Adjust dosing regimens (e.g., intraperitoneal vs. oral) to align with in vitro IC₅₀ values .

- Case Study : Inconsistent tumor regression in xenografts may stem from variable tumor microenvironment pH affecting compound stability .

Q. How does computational modeling aid in understanding the compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking :

- Simulate binding to RET kinase (PDB: 2IVU) to identify key interactions (e.g., hydrogen bonds with urea carbonyl) .

- Molecular Dynamics (MD) Simulations :

- Assess binding stability over 100 ns trajectories; analyze RMSD values (<2 Å indicates stable binding) .

- QSAR Studies :

- Correlate substituent effects (e.g., methoxy groups on phenyl ring) with bioactivity using Hammett constants .

Q. What structural modifications enhance target selectivity and reduce off-target effects?

- Methodological Answer :

- SAR Studies :

- Replace 3,4,5-trimethoxyphenyl with fluorinated analogs to improve membrane permeability .

- Modify the isobutyryl group to a bulkier pivaloyl moiety to reduce metabolic degradation .

- Off-Target Profiling :

- Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity issues .

Data Contradiction Analysis

Q. How should researchers address discrepancies in enzyme inhibition data across different assay platforms?

- Methodological Answer :

- Assay Validation :

- Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) to control for competition artifacts .

- Orthogonal Assays :

- Confirm RET inhibition using TR-FRET and radiometric assays to rule out fluorescence interference .

- Buffer Optimization :

- Adjust pH (7.4 vs. 6.8) to mimic physiological vs. lysosomal environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.